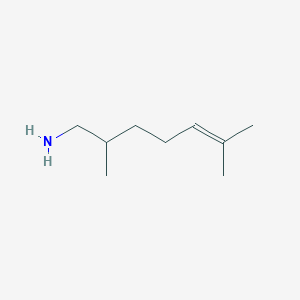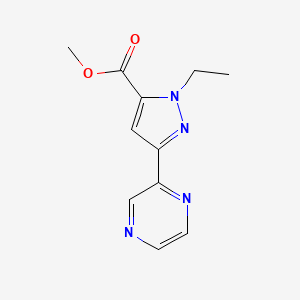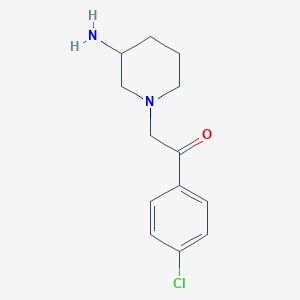![molecular formula C13H22N2O B13343559 1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclohexan-1-ol](/img/structure/B13343559.png)
1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol is a compound that features a cyclohexanol core with an imidazole moiety attached via a methylene bridge. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse biological and chemical properties .
Preparation Methods
The synthesis of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment to Cyclohexanol: The imidazole ring is then attached to the cyclohexanol core via a methylene bridge.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexanol can be oxidized to form a ketone.
Reduction: The imidazole ring can undergo reduction reactions, leading to the formation of dihydroimidazole derivatives.
Substitution: The methylene bridge can be a site for nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering specific cellular responses.
The pathways involved depend on the specific biological context and the molecular targets of the compound.
Comparison with Similar Compounds
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol can be compared with other imidazole-containing compounds:
1-(2-Hydroxyethyl)imidazole: This compound has a similar structure but with a hydroxyethyl group instead of a cyclohexanol core.
1-(3-Aminopropyl)imidazole: This compound features an aminopropyl group, offering different chemical reactivity and biological activity.
The uniqueness of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol lies in its combination of a cyclohexanol core with an imidazole moiety, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-[(2-propan-2-ylimidazol-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H22N2O/c1-11(2)12-14-8-9-15(12)10-13(16)6-4-3-5-7-13/h8-9,11,16H,3-7,10H2,1-2H3 |
InChI Key |
BDLMLLYDPYNQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CC2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
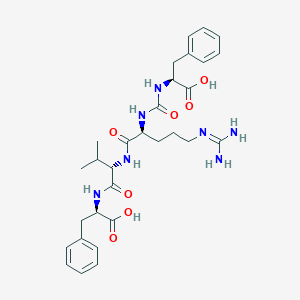
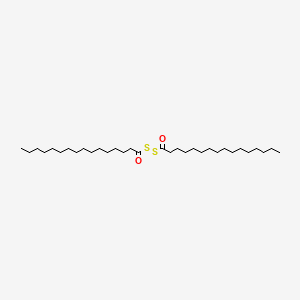
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)

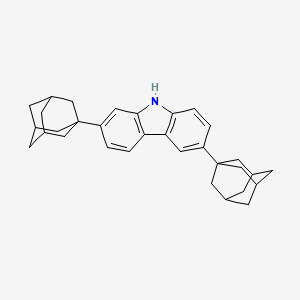
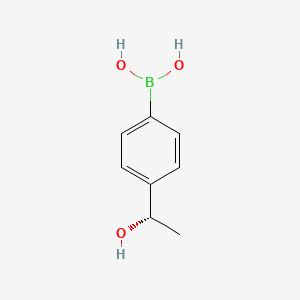
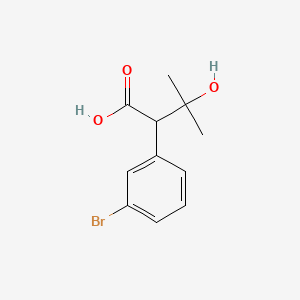
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
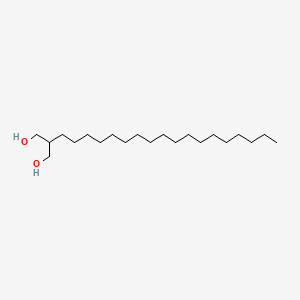
![Dibenzo[b,d]furan-3,7-diyldiboronic acid](/img/structure/B13343525.png)
